Cas no 1310726-60-3 (Upadacitinib)
Upadacitinib is a selective and reversible Janus kinase (JAK) inhibitor, primarily targeting JAK1, with minimal activity against JAK2, JAK3, and TYK2. It is clinically used for the treatment of moderate-to-severe rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis. The compound exhibits high potency and specificity, reducing systemic side effects associated with broader JAK inhibition. Its oral bioavailability and predictable pharmacokinetics contribute to consistent therapeutic outcomes. Upadacitinib's mechanism involves modulation of cytokine signaling pathways, thereby mitigating inflammation and immune-mediated tissue damage. Its efficacy has been demonstrated in multiple Phase III trials, supporting its use as a targeted therapy for autoimmune conditions.

Upadacitinib structure
商品名:Upadacitinib
CAS番号:1310726-60-3
MF:C17H19F3N6O
メガワット:380.367573022842
MDL:MFCD30502663
CID:2760082
PubChem ID:58557659
Upadacitinib 化学的及び物理的性質
名前と識別子
-
- Upadacitinib
- ABT-494
- ABT494
- (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
- Upadacitinib(ABT-494)
- 1-Pyrrolidinecarboxamide, 3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-, (3S,4R)-
- AS-56379
- (3S,4R)-3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
- BCP19011
- CHEMBL3622821
- NS00133778
- UPADACITINIB [ORANGE BOOK]
- DA-78788
- (3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE TYROSINE KINASE INHIBITOR
- NCGC00588874-01
- (3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-3-ethyl-4-(3H-imidazo(1,2-a)pyrrolo(2,3-e)pyrazin-8-yl)-N-(2,2,2- trifluoroethyl)pyrrolidine-1-carboxamide
- L04AA44
- CS-6150
- UNII-4RA0KN46E0
- AKOS030567686
- UPADACITINIB COMPONENT OF ABBV-599
- Upadacitinib, ABT-494
- SCHEMBL9991056
- GTPL9246
- HY-19569
- s8162
- D10994
- Upadacitinib [USAN]
- Upadacitinib [USAN:INN]
- AC-30326
- UPADACITINIB [MI]
- Upadacitinib anhydrous
- WYQFJHHDOKWSHR-MNOVXSKESA-N
- DTXSID901027919
- GLXC-10425
- 4RA0KN46E0
- EX-A1628
- Rinvoq
- C17H19F3N6O
- Z2831495606
- Upadacitinib (ABT-494)
- REL-(-)-(3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN-8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE
- MFCD30502663
- Q27074125
- 1831899-72-9
- upadacitinibum
- UPADACITINIB [INN]
- Upadacitinib (USAN/INN)
- ABT 494
- DB15091
- ABT-494; rel-(-)-(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide; (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
- 1310726-60-3
- BDBM50503287
- UPADACITINIB [WHO-DD]
- rel-(3R,4S)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide
- (3S,4R)-3-ETHYL-4-(3H-IMIDAZO(1,2-A)PYRROLO(2,3-E)PYRAZIN- 8-YL)-N-(2,2,2-TRIFLUOROETHYL)PYRROLIDINE-1-CARBOXAMIDE TYROSINE KINASE INHIBITOR
- ABBV-599 COMPONENT UPADACITINIB
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- C72237
- ABT494;ABT-494;ABT 494
-
- MDL: MFCD30502663
- インチ: InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1
- InChIKey: WYQFJHHDOKWSHR-MNOVXSKESA-N
- ほほえんだ: O=C(N1C[C@@H](CC)[C@@H](C2=CN=C3C=NC(NC=C4)=C4N32)C1)NCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 380.15724374g/mol
- どういたいしつりょう: 380.15724374g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 561
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 78.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- 密度みつど: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
Upadacitinib セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Upadacitinib 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | U800075-0.5mg |
Upadacitinib |
1310726-60-3 | 0.5mg |
$ 155.00 | 2022-06-02 | ||
MedChemExpress | HY-19569-25mg |
Upadacitinib |
1310726-60-3 | 99.98% | 25mg |
¥2900 | 2024-05-24 | |
MedChemExpress | HY-19569-5g |
Upadacitinib |
1310726-60-3 | 99.94% | 5g |
¥90000 | 2023-07-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7503-1 mL * 10 mM (in DMSO) |
Upadacitinib |
1310726-60-3 | 99.89% | 1 mL * 10 mM (in DMSO) |
¥877.00 | 2022-02-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | U874833-250mg |
Upadacitinib |
1310726-60-3 | 99% | 250mg |
3,222.00 | 2021-05-17 | |
ChemScence | CS-6150-100mg |
Upadacitinib |
1310726-60-3 | 99.96% | 100mg |
$550.0 | 2022-04-28 | |
Ambeed | A165008-5mg |
(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide |
1310726-60-3 | 99% | 5mg |
$37.0 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7503-5 mg |
Upadacitinib |
1310726-60-3 | 99.89% | 5mg |
¥877.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7503-50 mg |
Upadacitinib |
1310726-60-3 | 99.89% | 50mg |
¥3747.00 | 2022-02-28 | |
eNovation Chemicals LLC | D621755-25mg |
(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide |
1310726-60-3 | 99% | 25mg |
$195 | 2023-09-01 |
Upadacitinib 関連文献
-
Clarice A. D. Caiuby,Lucas G. Furniel,Antonio C. B. Burtoloso Chem. Sci. 2022 13 1192
-
Biao Nie,Wanqing Wu,Yingjun Zhang,Huanfeng Jiang,Ji Zhang Org. Chem. Front. 2020 7 3067
-
Conghao Gai,Suzannah J. Harnor,Shihao Zhang,Céline Cano,Chunlin Zhuang,Qingjie Zhao RSC Med. Chem. 2022 13 1460
-
Chieyeon Chough,Sunmin Lee,Misuk Joung,Jaemin Lee,Jong Hoon Kim,B. Moon Kim Med. Chem. Commun. 2018 9 477
-
Conghao Gai,Suzannah J. Harnor,Shihao Zhang,Céline Cano,Chunlin Zhuang,Qingjie Zhao RSC Med. Chem. 2022 13 1460
1310726-60-3 (Upadacitinib) 関連製品
- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)
- 2137803-66-6(2-(Dimethylamino)-1-[2-(hydroxymethyl)azetidin-1-yl]ethan-1-one)
- 1201825-73-1((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester)
- 2137692-34-1(Benzene, 1-bromo-4-chloro-2-(chloromethoxy)-)
- 1303890-42-7(2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate)
- 2751610-32-7(2-{9-methoxy-3H-naphtho[1,2-d]imidazol-2-yl}ethan-1-amine hydrochloride)
- 2022621-33-4(3-(Chloromethyl)-5-methoxy-3-methyl-1-heptene)
- 13745-59-0(3-bromo-1,4-dimethyl-pyrazole)
- 35212-95-4(Methyl 4-Chlorobenzobthiophene-2-carboxylate)
- 2229305-94-4(2-1-(2,5-dimethylfuran-3-yl)cyclopropylethan-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1310726-60-3)Upadacitinib

清らかである:99%/99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g/5g
価格 ($):154.0/261.0/442.0/1191.0/2975.0
atkchemica
(CAS:1310726-60-3)Upadacitinib

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ